1,2,3,4-Tetrahydrodibenzofuran
Overview
Description
1,2,3,4-Tetrahydrodibenzofuran is an organic compound with the molecular formula C12H12O. It is a derivative of dibenzofuran, where the furan ring is partially hydrogenated. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrodibenzofuran can be synthesized through several methods. One common approach involves the hydrogenation of dibenzofuran using a suitable catalyst under high pressure and temperature conditions. Another method includes the cyclization of diarylether derivatives, which involves creating the C–O bond of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of robust catalytic systems to ensure high yield and purity. The process typically includes the use of zeolite catalysts or other acidic conditions to facilitate the cyclization and hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Further hydrogenation can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Produces hydroxylated or ketone derivatives.
Reduction: Leads to fully hydrogenated dibenzofuran.
Substitution: Results in various substituted dibenzofuran derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydrodibenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydrodibenzofuran exerts its effects is primarily through its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 1,2,3,4-Tetrahydrodibenzofuran.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
1,2,3,4-Tetrahydrocarbazole: Another tricyclic compound with similar hydrogenation but different ring structures.
Uniqueness
This compound is unique due to its partially hydrogenated furan ring, which imparts different chemical reactivity and physical properties compared to its fully aromatic counterparts. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydrodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREHXNMBUBVFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156997 | |
Record name | 1,2,3,4-Tetrahydrodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13130-19-3 | |
Record name | 1,2,3,4-Tetrahydrodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013130193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydrodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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